N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN2O6/c1-2-34-19-8-9-22-20(12-19)27(33)21(26(32)16-3-5-17(28)6-4-16)13-30(22)14-25(31)29-18-7-10-23-24(11-18)36-15-35-23/h3-13H,2,14-15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMOSIAXKFMKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Cyclocondensation
The quinoline backbone is synthesized via Friedländer annulation, employing 3-aminophenol and ethyl acetoacetate under acidic conditions. This yields 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester as a key intermediate.
Reaction Conditions :
Ethoxy Group Introduction
The 6-hydroxy group undergoes alkylation using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF):
$$
\text{6-OH-quinoline} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-ethoxy-quinoline}
$$
Optimization :
4-Fluorobenzoyl Acylation
The 3-position of the quinoline is functionalized via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and AlCl₃:
$$
\text{Quinoline} + \text{4-Fluorobenzoyl chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{3-(4-Fluorobenzoyl)-quinoline}
$$
Critical Parameters :
Synthesis of N-(2H-1,3-Benzodioxol-5-yl)acetamide
Benzodioxol Amine Preparation
5-Amino-1,3-benzodioxole is synthesized from 3,4-dihydroxybenzaldehyde via sequential protection and reduction:
- Methylenedioxy Formation : Reaction with dibromomethane (CH₂Br₂) and K₂CO₃ in acetone.
- Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) of the aldehyde to the amine.
Key Data :
Acetylation of the Benzodioxol Amine
The amine is acetylated using acetic anhydride in pyridine:
$$
\text{5-Amino-1,3-benzodioxole} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Pyridine}} \text{N-(1,3-Benzodioxol-5-yl)acetamide}
$$
Conditions :
Coupling of Quinoline and Acetamide Moieties
The quinoline derivative is brominated at the 1-position using N-bromosuccinimide (NBS) in CCl₄, followed by nucleophilic substitution with the acetamide side chain:
$$
\text{1-Bromo-quinoline} + \text{N-(1,3-Benzodioxol-5-yl)acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Optimized Parameters :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patents highlight the use of continuous flow reactors for Friedel-Crafts acylation and alkylation steps, reducing reaction times by 40% compared to batch processes.
Purification Techniques
- Crystallization : Ethanol/water mixtures achieve >99% purity.
- Chromatography : Reserved for small-scale impurity removal.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibit promising anticancer properties. The compound's structure suggests potential interactions with biological targets involved in cancer proliferation. In vitro studies have shown that derivatives of this compound can inhibit tumor cell growth, making it a candidate for further development as an anticancer agent .
1.2 Antimicrobial Properties
Studies have demonstrated that compounds with similar structural motifs possess antimicrobial activities against various pathogens. The presence of the quinoline moiety is particularly noteworthy as it has been associated with broad-spectrum antimicrobial effects. Preliminary tests indicate that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria .
Pharmacological Applications
2.1 Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, studies on related compounds have highlighted their ability to inhibit enzymes such as topoisomerases and kinases, which are critical in cancer and other diseases . This property could be harnessed for therapeutic interventions.
2.2 Neuroprotective Effects
Emerging research suggests that compounds with a benzodioxole structure may offer neuroprotective benefits. The ability of this compound to modulate oxidative stress and inflammation could be significant in neurodegenerative disorders .
Material Science Applications
3.1 Photonic Materials
The unique structural characteristics of this compound may allow it to be used in the development of photonic materials. Compounds with similar functionalities have been investigated for their light-emitting properties and potential applications in organic light-emitting diodes (OLEDs) and solar cells .
3.2 Drug Delivery Systems
The incorporation of this compound into nanocarriers for targeted drug delivery is another promising area of research. Its chemical properties can be exploited to enhance the solubility and bioavailability of poorly soluble drugs .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core: 1,4-dihydroquinolin-4-one.
- Substituents :
- 3-position: 4-fluorobenzoyl (electron-withdrawing group).
- 6-position: ethoxy (moderate electron-donating group).
- Acetamide linker to 1,3-benzodioxol-5-yl (enhances lipophilicity).
Analogous Compound: N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y)
- Core : Indole.
- Substituents :
- 1-position: 4-chlorobenzoyl (similar electron-withdrawing effect as fluorobenzoyl).
- 5-position: methoxy (comparable to ethoxy in electronic profile).
- Additional groups: tert-butylphenyl and pyridinylmethyl (increase steric bulk).
Key Differences :
- The quinoline core (target) vs. indole core (6y) alters π-π stacking and hydrogen-bonding capabilities.
- Ethoxy (target) vs. methoxy (6y) may influence metabolic stability.
- Fluorine (target) vs. chlorine (6y) affects electronegativity and van der Waals interactions.
Physicochemical and Conformational Properties
Ring Puckering Analysis
- The quinoline core in the target compound may exhibit planar or slightly puckered conformations depending on substituent effects.
- Indole derivatives like 6y often display greater puckering due to the five-membered ring’s inherent flexibility.
Hypothetical Comparison (based on methodology in ):
| Compound | Puckering Amplitude (q, Å) | Phase Angle (φ, °) |
|---|---|---|
| Target Quinoline Core | 0.15–0.25 | 30–60 |
| 6y Indole Core | 0.25–0.35 | 45–90 |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline compounds possess activity against various bacterial strains. The biological activity is often evaluated using Minimum Inhibitory Concentration (MIC) assays, which measure the effectiveness of a compound in inhibiting microbial growth.
Cholinesterase Inhibition
Several studies have focused on the inhibition of cholinesterases by related compounds. For example, derivatives synthesized from 4-fluorobenzoic acid and tetrahydroacridine demonstrated notable inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing selectivity towards AChE inhibition. The IC50 values of these compounds were comparable to those of established inhibitors like tacrine .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between the compound and its biological targets. For instance, computational analyses have indicated that the compound may interact effectively with active sites of enzymes involved in neurotransmission and other physiological processes. These studies help elucidate the mechanism of action at a molecular level.
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of benzodioxole-based compounds and evaluated their biological activities. Among these, certain derivatives exhibited promising results in inhibiting cholinesterases, with a focus on their structural modifications leading to enhanced activity .
Case Study 2: Antimicrobial Testing
In another investigation, a series of related compounds were tested against various pathogens. The results indicated that modifications in the chemical structure significantly affected antimicrobial potency. Compounds with specific functional groups demonstrated enhanced efficacy against resistant strains .
Q & A
Q. What statistical approaches are suitable for analyzing high-throughput screening data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
